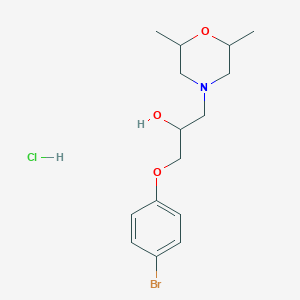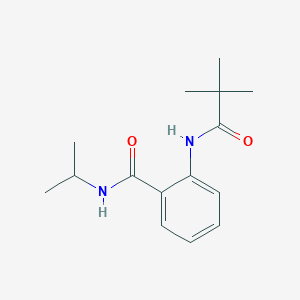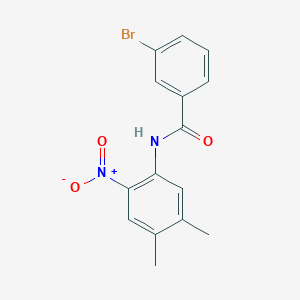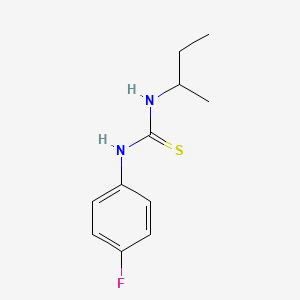![molecular formula C16H22FN3O2 B4023929 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane](/img/structure/B4023929.png)
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane
Overview
Description
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a nitro group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with fluorine and nitro groups. The pyrrolidine ring is then introduced through nucleophilic substitution reactions. The azepane ring is formed in the final steps through cyclization reactions. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The pyrrolidine ring can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted phenyl derivatives .
Scientific Research Applications
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]morpholine: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with different ring systems. This can result in different biological activities and chemical reactivity, making it a valuable compound for further research .
Properties
IUPAC Name |
1-(2-fluoro-4-nitro-5-pyrrolidin-1-ylphenyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-13-11-16(20(21)22)15(19-9-5-6-10-19)12-14(13)18-7-3-1-2-4-8-18/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJCXWQDVILXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCCC3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B4023856.png)

![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B4023863.png)

![(4Z)-1-(3-CHLOROPHENYL)-3-METHYL-4-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4023884.png)
![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)
![(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B4023888.png)
![1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4023891.png)

![1-(5-methyl-1,2-oxazol-3-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4023905.png)
![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)
![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)

![3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)
